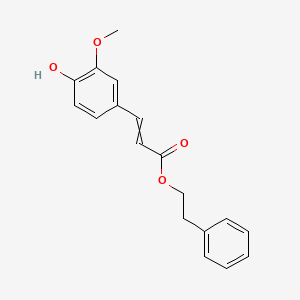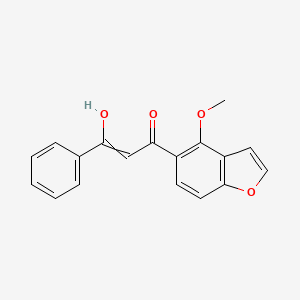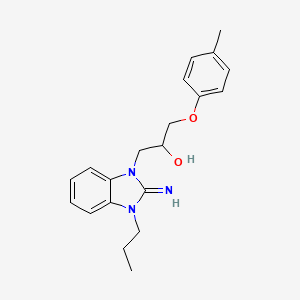![molecular formula C24H22N4OS B12457006 N-{4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-methylbenzamide](/img/structure/B12457006.png)
N-{4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-methylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a triazole ring, a benzylsulfanyl group, and a benzamide moiety, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-methylbenzamide typically involves multiple steps, starting with the formation of the triazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The benzylsulfanyl group is introduced through nucleophilic substitution reactions, while the benzamide moiety is formed via amidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-{4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring and benzamide moiety can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzylsulfanyl and benzamide sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions are tailored to the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group yields sulfoxides or sulfones, while reduction of the triazole ring can lead to partially or fully reduced triazole derivatives.
Scientific Research Applications
N-{4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The triazole ring and benzylsulfanyl group are key functional groups that enable binding to enzymes, receptors, or other biomolecules. This binding can modulate biological pathways, leading to the observed effects. For example, the compound may inhibit enzyme activity or disrupt cellular processes, contributing to its potential therapeutic properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives, benzylsulfanyl-containing molecules, and benzamide-based compounds. Examples include:
1,2,4-Triazole: A core structure found in many biologically active compounds.
Benzylsulfanyl derivatives: Compounds with similar sulfanyl groups that exhibit comparable reactivity.
Benzamide derivatives: Molecules with benzamide moieties that share similar chemical properties.
Uniqueness
N-{4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-methylbenzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H22N4OS |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-[4-(5-benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C24H22N4OS/c1-17-8-10-20(11-9-17)23(29)25-21-14-12-19(13-15-21)22-26-27-24(28(22)2)30-16-18-6-4-3-5-7-18/h3-15H,16H2,1-2H3,(H,25,29) |
InChI Key |
KUALMKKZAQEXCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(N3C)SCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-amino-4-(4-butoxyphenyl)-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12456926.png)
![2-{4-[3-(dimethylsulfamoyl)-4-methylphenyl]-1-oxophthalazin-2(1H)-yl}-N-phenylacetamide](/img/structure/B12456929.png)
![N-(4-{5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)propanamide](/img/structure/B12456931.png)
![3-[(4-chlorobenzyl)sulfanyl]-5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B12456938.png)
![Methyl [6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate](/img/structure/B12456942.png)
![3-fluoro-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-phenylethyl)benzamide](/img/structure/B12456952.png)
![2-(morpholin-4-yl)-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazole](/img/structure/B12456963.png)
![4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide](/img/structure/B12456964.png)
![2-(naphthalen-1-yloxy)-N'-[(naphthalen-2-yloxy)acetyl]acetohydrazide](/img/structure/B12456968.png)
![4-Methoxy-2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]phenol](/img/structure/B12456972.png)
![5-(5-{[(5Z)-3-(4-bromophenyl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2H-isoindole-1,3-dione](/img/structure/B12456975.png)



